molecular formula C7H9BrN2O2 B13977881 Methyl 2-bromo-1-ethyl-1H-imidazole-4-carboxylate

Methyl 2-bromo-1-ethyl-1H-imidazole-4-carboxylate

Cat. No.: B13977881
M. Wt: 233.06 g/mol
InChI Key: MHEPSRHQIWENEO-UHFFFAOYSA-N
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Description

Methyl 2-bromo-1-ethyl-1H-imidazole-4-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 2-position, an ethyl group at the 1-position, and a methyl ester group at the 4-position of the imidazole ring. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-1-ethyl-1H-imidazole-4-carboxylate typically involves the bromination of an imidazole precursor followed by esterification. One common method involves the reaction of 1-ethylimidazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 2-position. This is followed by the esterification of the resulting 2-bromo-1-ethylimidazole with methanol in the presence of an acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-1-ethyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted imidazoles with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 2-bromo-1-ethyl-1H-imidazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-1-ethyl-1H-imidazole-4-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The bromine atom and ester group can interact with various molecular targets, leading to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-1-ethyl-1H-imidazole-4-carboxylate is unique due to the combination of its bromine atom, ethyl group, and methyl ester group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

methyl 2-bromo-1-ethylimidazole-4-carboxylate

InChI

InChI=1S/C7H9BrN2O2/c1-3-10-4-5(6(11)12-2)9-7(10)8/h4H,3H2,1-2H3

InChI Key

MHEPSRHQIWENEO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1Br)C(=O)OC

Origin of Product

United States

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